

Cost-Effectiveness Analysis Frameworks for NASH Therapies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nafithromycin

CAS No.: 1691240-78-4

Cat. No.: S11214959

[Get Quote](#)

Since no direct data on **Nafithromycin** exists, the following information outlines how cost-effectiveness is evaluated for NASH therapies, which can serve as a model for your analysis.

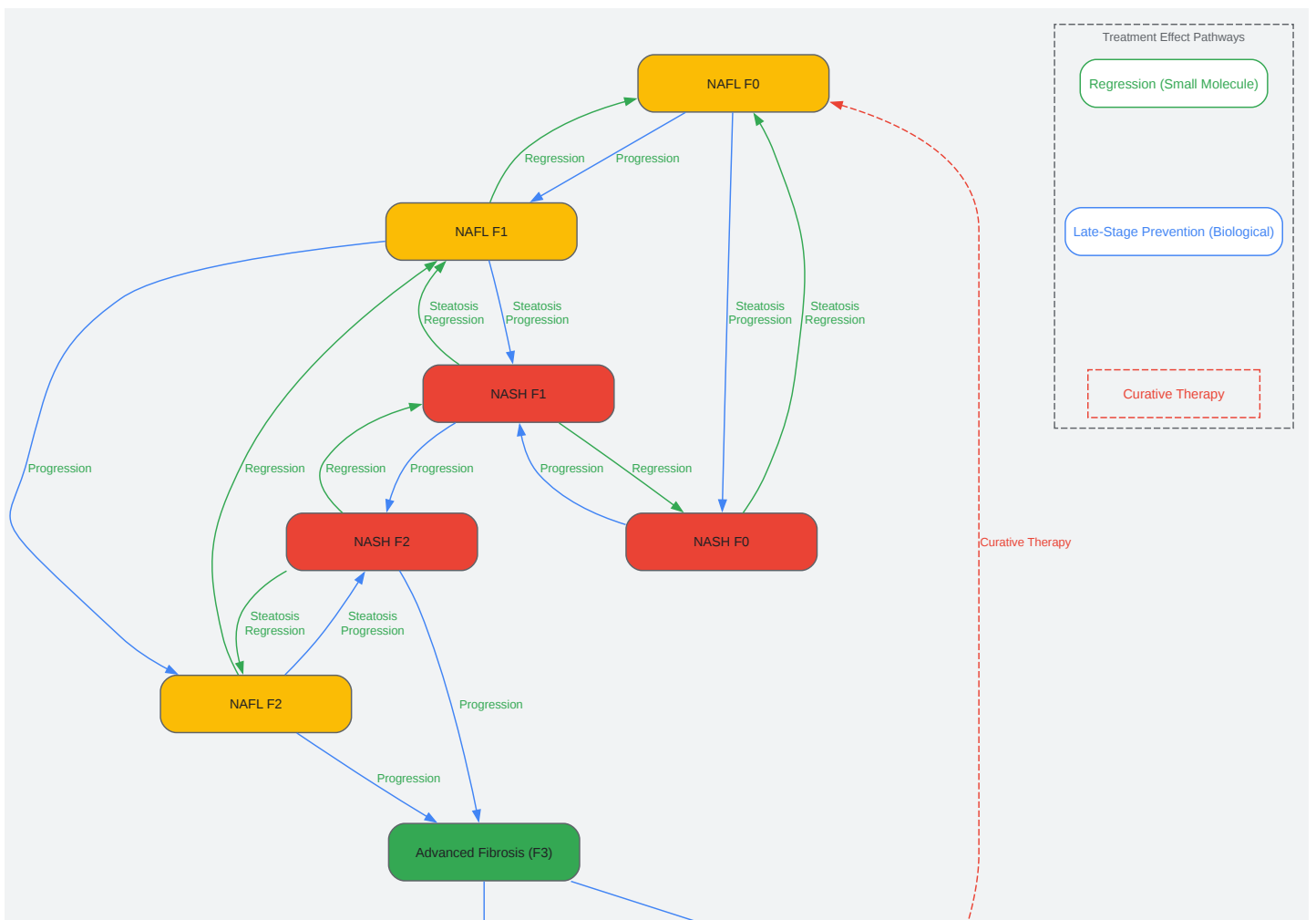
A 2024 study developed a **Markov cohort model** to estimate the cost-effectiveness of different types of therapies for NASH compared to lifestyle intervention alone [1]. The model consisted of fourteen health states covering the progression of the disease from early fibrosis stages (F0-F2) to advanced complications like decompensated cirrhosis (DC) and hepatocellular carcinoma (HCC) [1].

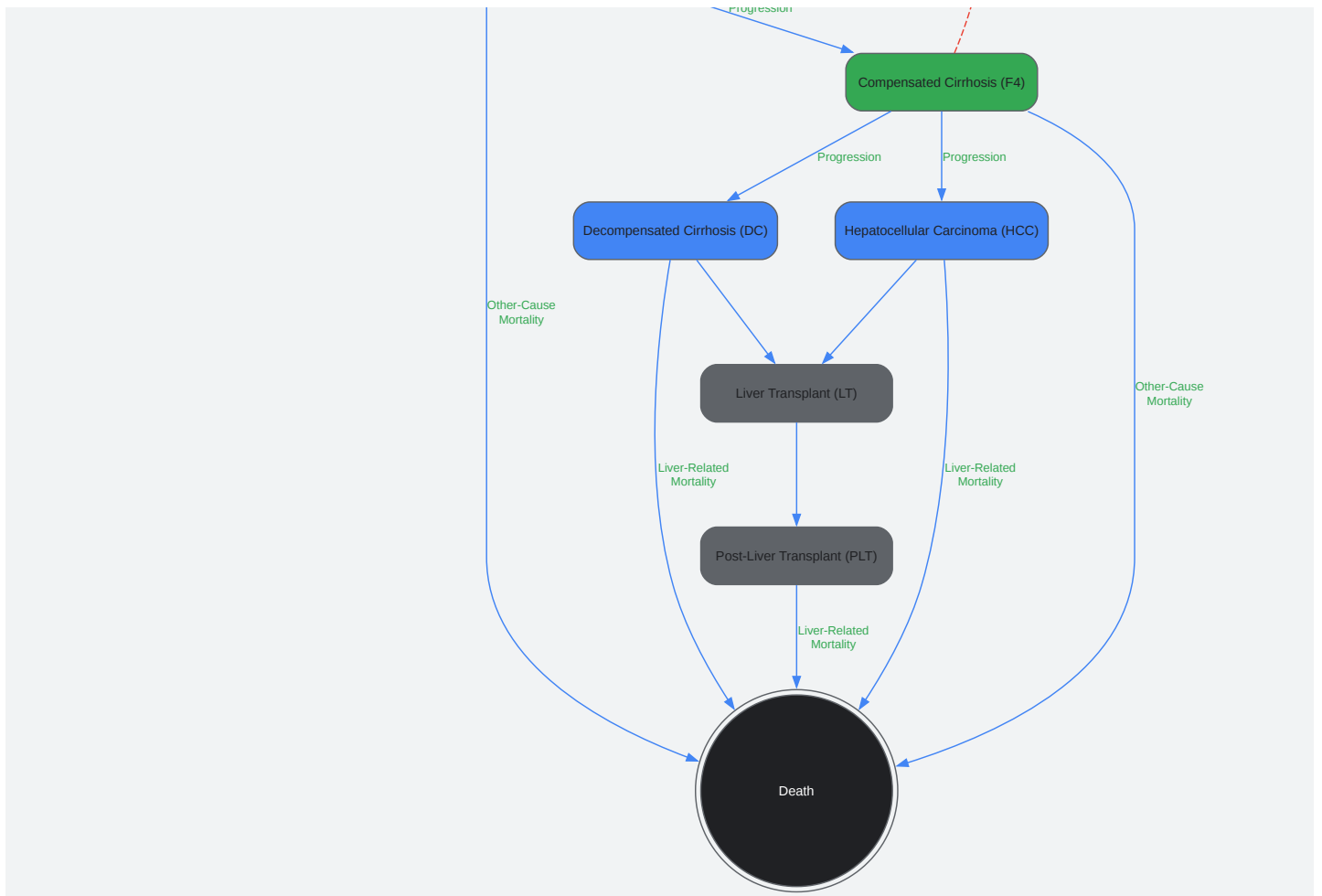
The study compared four treatment strategies [1]:

- **Lifestyle intervention:** The baseline standard of care.
- **Small molecule treatment:** A therapy aimed at slowing disease progression in early fibrosis stages (F0-F2).
- **Biological treatment:** A hypothetical intervention aimed at preventing disease progression in late fibrosis stages (F3-F4).
- **Curative therapy:** A hypothetical one-time treatment that cures the disease and returns patients from cirrhosis (F4) to the initial fibrosis stage (F0).

Key outcomes measured in this type of analysis include total life years (LY), quality-adjusted life years (QALY), the percentage of patients reaching advanced disease stages, and cumulative costs. Therapies are then compared using the **Incremental Cost-Effectiveness Ratio (ICER)**, which represents the cost per QALY gained [1].

The structural diagram below illustrates the disease progression and treatment pathways used in this economic model.





Click to download full resolution via product page

Key Parameters and Findings from NASH Economic Models

The table below summarizes crucial parameters and findings from recent economic evaluations of NASH therapies, which can inform expectations for a drug like **Nafithromycin** [1] [2].

Analysis Parameter	Findings from Recent Studies
Willingness-to-Pay (WTP) Threshold	Often set at \$150,000 per QALY gained in US studies [1] [2].
Cost-Effective Therapy Profile	A hypothetical curative therapy (70% efficacy, priced at \$500,000) was cost-effective versus standard care, given substantial QALY gains (1.38-1.58 more) [1].
Economically Justifiable Price (EJP)	For a non-curative drug with high efficacy in F2-F4 patients, the EJP at a \$150,000/QALY threshold was estimated to be very low, around \$2,633 per year [2]. High annual prices (e.g., \$36,000) resulted in unfavorable ICERs (>\$2.5 million/QALY) [2].
Critical Model Inputs	Key drivers include transition probabilities between disease states, long-term treatment efficacy , drug price , and health state utility values (quality of life weights) [1].

Guidelines for Conducting Your Own Analysis

For researchers aiming to conduct a cost-effectiveness analysis for a new drug candidate like **Nafithromycin**, here are the recommended steps based on established practices:

- **Define the Scope and Perspective:** Clearly state the objective (e.g., to evaluate the cost-effectiveness of **Nafithromycin** vs. standard care for NASH) and the perspective of the analysis (e.g., US third-party payer), as this determines which costs are included [1].

- **Develop the Model Structure:** A **Markov model** is the standard approach. You should define all possible health states a patient can enter, as shown in the diagram above. The model should simulate the natural progression of the disease and the impact of treatment [1].
- **Populate the Model with Data:**
 - **Clinical Efficacy:** This is the core of the analysis. You will need robust data from Phase III trials on how **Nafithromycin** affects key endpoints, such as **NASH resolution** and **fibrosis improvement** (e.g., one-stage fibrosis improvement without worsening of NASH) [1].
 - **Transition Probabilities:** Obtain probabilities of patients moving between different health states from long-term observational studies and the scientific literature [1].
 - **Cost Data:** Include direct medical costs (drug acquisition, monitoring, management of complications) and, depending on the perspective, indirect costs [1] [2].
 - **Health State Utilities:** Assign quality-of-life weights (values between 0 and 1) to each health state to calculate QALYs [1].
- **Perform Analysis and Sensitivity Checks:** Calculate the ICER. Conduct **sensitivity analyses** to test how robust the results are to changes in key assumptions (e.g., drug efficacy, price, utility values) [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cost-Effectiveness Analysis of Innovative Therapies for ... [pmc.ncbi.nlm.nih.gov]
2. Cost-effectiveness and potential value of pharmaceutical ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Cost-Effectiveness Analysis Frameworks for NASH Therapies]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b11214959#nafithromycin-cost-effectiveness-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com